molecular formula C21H30Cl3FN4 B13501334 N-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-azaspiro[2.5]octan-1-amine trihydrochloride

N-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-azaspiro[2.5]octan-1-amine trihydrochloride

Cat. No.: B13501334
M. Wt: 463.8 g/mol
InChI Key: XRWNYWPEHINITG-HZBIHQSRSA-N
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Description

N-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-azaspiro[2.5]octan-1-amine trihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorophenyl group, an imidazole ring, and a spirocyclic amine, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-azaspiro[2.5]octan-1-amine trihydrochloride typically involves multiple steps, including the formation of the fluorophenyl propene, the imidazole derivative, and the spirocyclic amine. Each step requires specific reaction conditions such as temperature, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-azaspiro[2.5]octan-1-amine trihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Sodium hydroxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

N-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-azaspiro[2.5]octan-1-amine trihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-azaspiro[2.5]octan-1-amine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic amines and imidazole derivatives, such as:

  • Spiro[2.5]octane derivatives
  • Imidazole-based compounds

Uniqueness

N-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-azaspiro[25]octan-1-amine trihydrochloride is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H30Cl3FN4

Molecular Weight

463.8 g/mol

IUPAC Name

N-[(E)-3-(4-fluorophenyl)prop-2-enyl]-N-[(1-methylimidazol-2-yl)methyl]-6-azaspiro[2.5]octan-2-amine;trihydrochloride

InChI

InChI=1S/C21H27FN4.3ClH/c1-25-14-12-24-20(25)16-26(19-15-21(19)8-10-23-11-9-21)13-2-3-17-4-6-18(22)7-5-17;;;/h2-7,12,14,19,23H,8-11,13,15-16H2,1H3;3*1H/b3-2+;;;

InChI Key

XRWNYWPEHINITG-HZBIHQSRSA-N

Isomeric SMILES

CN1C=CN=C1CN(C/C=C/C2=CC=C(C=C2)F)C3CC34CCNCC4.Cl.Cl.Cl

Canonical SMILES

CN1C=CN=C1CN(CC=CC2=CC=C(C=C2)F)C3CC34CCNCC4.Cl.Cl.Cl

Origin of Product

United States

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